molecular formula C10H19NO3 B13179234 Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate

Cat. No.: B13179234
M. Wt: 201.26 g/mol
InChI Key: ZXXCXXABLSJKJM-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate (CAS 1251370-43-0) is a synthetic organic compound with the molecular formula C 10 H 19 NO 3 and a molecular weight of 201.26 g/mol . This methyl ester is characterized by a primary amino group and a tetrahydropyran (oxan-4-yl) ring system, which serves as a valuable scaffold in medicinal and synthetic chemistry. As a versatile chemical building block, this compound is designed for the synthesis of more complex molecules. Its structure suggests potential as an intermediate in developing enzyme inhibitors or receptor modulators, though specific biological data for this exact compound requires further research. Related analogs with the tetrahydropyran moiety are investigated for various biological activities, including potential antimicrobial and anticancer properties, highlighting the research interest in this structural class . The mechanism of action for such compounds often involves interaction with enzyme active sites or biological receptors through hydrogen bonding and other non-covalent interactions facilitated by the amino and ester functional groups . This product is intended for research applications as a chemical intermediate and is For Research Use Only . It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-(oxan-4-yl)propanoate

InChI

InChI=1S/C10H19NO3/c1-13-10(12)9(7-11)6-8-2-4-14-5-3-8/h8-9H,2-7,11H2,1H3

InChI Key

ZXXCXXABLSJKJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CCOCC1)CN

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves constructing the propanoate backbone with the amino group and attaching the oxan-4-ylmethyl substituent at the 2-position. The key synthetic challenges include regioselective functionalization and maintaining stereochemical integrity.

Reported Synthetic Routes

Reaction of Oxan-4-ylmethylamine with Propanoate Derivatives
  • Description: One common approach involves the nucleophilic substitution or addition of oxan-4-ylmethylamine to a suitable α,β-unsaturated ester or a halogenated propanoate derivative.
  • Conditions: The reaction is conducted under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, often at mild to moderate temperatures (20–60 °C). Catalysts such as bases (e.g., triethylamine) or Lewis acids may be employed to facilitate the reaction.
  • Purification: The product is typically isolated as the methyl ester and purified by crystallization or chromatographic techniques such as silica gel column chromatography or preparative HPLC.
  • References: This method is analogous to the synthesis of related compounds such as 3-amino-2-[(oxan-4-yl)methyl]propanoic acid hydrochloride, which is synthesized by reacting oxan-4-ylmethylamine with suitable propanoic acid derivatives under controlled conditions and purified to the hydrochloride salt form.
Esterification and Amination Sequence
  • Description: Starting from 3-amino-2-hydroxypropanoic acid derivatives, the hydroxyl group is first converted into a good leaving group (e.g., tosylate), followed by nucleophilic substitution with oxan-4-ylmethyl nucleophiles to introduce the oxan-4-ylmethyl substituent.
  • Esterification: Methylation of the carboxylic acid group is typically achieved by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl gas) to yield the methyl ester.
  • Amination: The amino group is introduced or protected/deprotected during the sequence to ensure selectivity.
  • References: While direct literature on this exact compound is sparse, analogous approaches are employed in the synthesis of similar methyl amino propanoates, such as methyl 3-(methylamino)propanoate, which undergoes amine protection/deprotection and esterification steps.
Catalytic Hydrogenation of Protected Intermediates
  • Description: In some synthetic routes, protected amine intermediates (e.g., benzyl-protected amines) are subjected to catalytic hydrogenation to remove protecting groups and yield the free amine methyl ester.
  • Conditions: Hydrogenation is performed in ethanol or other suitable solvents using palladium on carbon (Pd/C) catalysts under hydrogen atmosphere at room temperature or slightly elevated temperatures for 24–48 hours.
  • Outcome: This method ensures clean deprotection and preserves sensitive functional groups such as the oxan ring.

Data Table: Summary of Preparation Methods

Method No. Synthetic Route Description Key Reagents/Conditions Purification Techniques Yield & Notes
1 Reaction of oxan-4-ylmethylamine with propanoate derivatives Oxan-4-ylmethylamine, α,β-unsaturated ester or halogenated propanoate; inert atmosphere; mild heating Crystallization, silica gel chromatography Moderate to high yield; regioselectivity critical
2 Esterification and nucleophilic substitution 3-amino-2-hydroxypropanoic acid derivatives, tosylation reagents, methanol, acid catalyst Chromatography, recrystallization Multi-step; requires protection/deprotection steps
3 Catalytic hydrogenation of protected intermediates Pd/C catalyst, H2 gas, ethanol, room temperature Filtration, evaporation High purity; effective amine deprotection

Analytical and Characterization Notes

  • Spectroscopic Confirmation: Proton and carbon NMR spectroscopy are routinely used to confirm the structure, with characteristic signals for the methyl ester (around 3.6 ppm in ^1H NMR) and the oxan ring protons (3.3–4.0 ppm).
  • Mass Spectrometry: Molecular ion peaks consistent with C9H17NO3 (m/z 187.24) confirm molecular weight.
  • Purity Assessment: HPLC and elemental analysis are employed to ensure high purity suitable for medicinal chemistry applications.
  • Chirality: Enantiomeric purity is critical in many applications and can be assessed by chiral HPLC or optical rotation measurements.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active compound. The oxan-4-ylmethyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate
  • Molecular formula: C₁₂H₁₇NO₂
  • Molecular weight : 207.27 g/mol
  • Key features : The benzyl substituent (4-methylphenyl) enhances lipophilicity (higher logP), making it more suitable for membrane penetration. However, this aromatic group may reduce metabolic stability compared to the oxan-4-ylmethyl variant .
Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride
  • Molecular formula: C₁₁H₁₄FNO₂·HCl
  • Molecular weight : 233.69 g/mol
  • The hydrochloride salt increases aqueous solubility, a critical factor for bioavailability .

Analogues with Heterocyclic Substitutions

Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride
  • Molecular formula : C₁₀H₁₄N₂O₂·2HCl
  • Molecular weight : 275.15 g/mol
  • Key features : The pyridinyl group introduces basicity and hydrogen-bonding capacity, enhancing interactions with biological targets. However, the charged dihydrochloride form may limit blood-brain barrier penetration .
Methyl 3-amino-2-(3,5-dimethoxypyridin-4-yl)propanoate
  • Molecular formula : C₁₁H₁₆N₂O₄
  • Molecular weight : 240.26 g/mol
  • Key features : The dimethoxypyridine moiety increases polarity and solubility, while the methoxy groups may stabilize the compound against oxidative metabolism .

Ester Variants with Aliphatic Substituents

tert-Butyl 3-amino-2-(oxan-4-yl)propanoate
  • Molecular formula: C₁₁H₂₁NO₃
  • Molecular weight : 215.29 g/mol
  • Key features : The tert-butyl ester group enhances steric bulk, improving stability against esterase-mediated hydrolysis. This variant is preferred in prolonged-release formulations .
Ethyl 3-amino-3-(acetamidoimino)propanoate
  • Molecular formula : C₇H₁₃N₃O₃
  • Molecular weight : 187.20 g/mol
  • Key features: The acetamidoimino group introduces a zwitterionic character, increasing water solubility but reducing passive diffusion across membranes .

Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (Predicted) LogP (Estimated)
Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate C₉H₁₇NO₃ 187.24 Oxan-4-ylmethyl Moderate (hydrophilic) 0.8
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate C₁₂H₁₇NO₂ 207.27 4-Methylbenzyl Low (lipophilic) 2.5
Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride C₁₀H₁₄N₂O₂·2HCl 275.15 Pyridin-4-ylmethyl (charged) High (aqueous) -1.2
tert-Butyl 3-amino-2-(oxan-4-yl)propanoate C₁₁H₂₁NO₃ 215.29 Oxan-4-yl, tert-butyl ester Low (lipophilic) 1.9

Biological Activity

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, interaction with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H20ClNO3C_{10}H_{20}ClNO_3 and a molecular weight of approximately 237.72 g/mol. The compound features an oxan-4-ylmethyl group, which contributes to its structural complexity and potential for various biological interactions. Its unique combination of an amino group and an ester functionality allows it to engage in diverse chemical reactions, including nucleophilic substitutions and hydrolysis.

Synthesis

The synthesis of this compound typically involves several organic reactions:

  • Formation of the Oxan Ring : Starting materials undergo cyclization to form the oxan ring.
  • Amination : Introduction of the amino group through reductive amination or similar methods.
  • Esterification : The final step often involves esterification to yield the target compound.

Microwave-assisted synthesis methods have been noted for improving yields and reducing reaction times, demonstrating the compound's adaptability in synthetic chemistry.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Research indicates that its derivatives may inhibit the growth of various bacterial strains, making it a candidate for further exploration in drug development.

Interaction with Biological Targets

Interaction studies have shown that this compound can engage with enzymes and receptors, which is crucial for understanding its pharmacological potential. The presence of both amino and ester functional groups enhances its ability to participate in biological interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into potential applications:

StudyCompoundBiological ActivityKey Findings
This compoundAntimicrobialExhibited growth inhibition against specific bacterial strains.
Organotin(IV) complexesAnticancerShowed significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving ROS production and apoptosis induction.
Related Amino CompoundsEnzyme InhibitionDemonstrated varying degrees of enzyme inhibition based on structural differences, indicating that minor modifications can significantly impact biological activity.

Potential Applications

Given its unique structure and preliminary biological activity, this compound holds promise in several fields:

  • Medicinal Chemistry : As a chiral building block, it can be utilized in the synthesis of pharmaceuticals requiring specific stereochemistry.
  • Material Science : Its structural features may lend themselves to applications in developing new materials with specific properties.
  • Bioassays : Its derivatives could be employed in fluorescence-based assays to study molecular interactions within biological systems.

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